molecular formula C23H17BrFNO5 B11126913 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11126913
M. Wt: 486.3 g/mol
InChI Key: TXVGOCCANNAKGU-VZCXRCSSSA-N
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Description

5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique combination of functional groups, including a bromophenyl group, a fluoro-methoxybenzoyl group, a furan-2-ylmethyl group, and a hydroxy-dihydro-pyrrolone core, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. A possible synthetic route could include:

  • Formation of the Pyrrolone Core: : The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted amino acid or an amide. This step often requires the use of a strong acid or base as a catalyst and may involve heating under reflux conditions.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenyl boronic acid or a bromophenyl halide. Palladium catalysts are commonly used in these reactions.

  • Addition of the Fluoro-Methoxybenzoyl Group: : The fluoro-methoxybenzoyl group can be added via an acylation reaction, using a fluoro-methoxybenzoyl chloride or anhydride in the presence of a base such as triethylamine.

  • Attachment of the Furan-2-ylmethyl Group: : The furan-2-ylmethyl group can be introduced through an alkylation reaction, using a furan-2-ylmethyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential as a lead compound for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl and fluoro-methoxybenzoyl groups could facilitate binding to hydrophobic pockets, while the hydroxy group could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds. The presence of both bromophenyl and fluoro-methoxybenzoyl groups, along with the furan-2-ylmethyl moiety, provides a distinctive chemical profile that could be exploited in various applications.

Properties

Molecular Formula

C23H17BrFNO5

Molecular Weight

486.3 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17BrFNO5/c1-30-18-8-7-14(11-17(18)25)21(27)19-20(13-4-2-5-15(24)10-13)26(23(29)22(19)28)12-16-6-3-9-31-16/h2-11,20,27H,12H2,1H3/b21-19-

InChI Key

TXVGOCCANNAKGU-VZCXRCSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)Br)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)Br)O)F

Origin of Product

United States

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